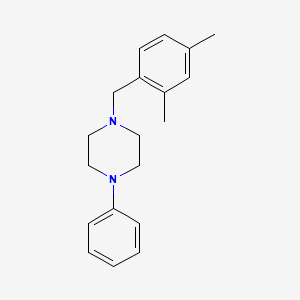
2-(2-chlorophenoxy)-N-(1-propyl-4-piperidinyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-chlorophenoxy)-N-(1-propyl-4-piperidinyl)acetamide, also known as L-644,711, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of piperidine derivatives, which have been shown to possess a wide range of pharmacological properties.
Mécanisme D'action
The exact mechanism of action of 2-(2-chlorophenoxy)-N-(1-propyl-4-piperidinyl)acetamide is not fully understood. However, it is believed to act as a selective antagonist of the dopamine D4 receptor, which is involved in the regulation of mood, cognition, and behavior. In addition, it has been shown to modulate the activity of other neurotransmitter systems, including serotonin, norepinephrine, and acetylcholine.
Biochemical and Physiological Effects
2-(2-chlorophenoxy)-N-(1-propyl-4-piperidinyl)acetamide has been shown to have a number of biochemical and physiological effects in animal models. It has been shown to increase the release of dopamine in the prefrontal cortex, which is thought to be involved in the regulation of attention and working memory. In addition, it has been shown to increase the activity of the serotonin system, which is involved in the regulation of mood and anxiety. Finally, it has been shown to decrease the activity of the noradrenergic system, which is involved in the regulation of arousal and stress.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(2-chlorophenoxy)-N-(1-propyl-4-piperidinyl)acetamide in lab experiments is that it has been extensively studied and its pharmacological properties are well understood. In addition, it has been shown to have a wide range of effects on various neurotransmitter systems, making it a potentially useful tool for investigating the neurobiology of mood, cognition, and behavior.
One limitation of using 2-(2-chlorophenoxy)-N-(1-propyl-4-piperidinyl)acetamide in lab experiments is that its effects may be species-specific, and may not be directly applicable to humans. In addition, its effects may be influenced by a number of factors, including the dose, route of administration, and duration of treatment.
Orientations Futures
There are a number of future directions for research on 2-(2-chlorophenoxy)-N-(1-propyl-4-piperidinyl)acetamide. One area of interest is its potential use in the treatment of schizophrenia and other psychotic disorders. Another area of interest is its effects on cognitive function, particularly in the areas of attention and working memory. Finally, further research is needed to fully understand the mechanism of action of 2-(2-chlorophenoxy)-N-(1-propyl-4-piperidinyl)acetamide, and to identify potential new targets for drug development.
Méthodes De Synthèse
The synthesis of 2-(2-chlorophenoxy)-N-(1-propyl-4-piperidinyl)acetamide involves the reaction of 2-chlorophenol with propylamine in the presence of a base, followed by the reaction of the resulting product with acetyl chloride. The final product is obtained through recrystallization from a suitable solvent.
Applications De Recherche Scientifique
2-(2-chlorophenoxy)-N-(1-propyl-4-piperidinyl)acetamide has been extensively studied for its potential therapeutic applications. It has been shown to possess antipsychotic, antidepressant, and anxiolytic properties in animal models. In addition, it has been investigated for its potential use in the treatment of neuropathic pain, as well as for its effects on cognitive function.
Propriétés
IUPAC Name |
2-(2-chlorophenoxy)-N-(1-propylpiperidin-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23ClN2O2/c1-2-9-19-10-7-13(8-11-19)18-16(20)12-21-15-6-4-3-5-14(15)17/h3-6,13H,2,7-12H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFRQZYJRQSOZGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(CC1)NC(=O)COC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

methyl]-N'-phenylthiourea](/img/structure/B5835772.png)

![4-tert-butyl-N-[(2-pyridinylamino)carbonothioyl]benzamide](/img/structure/B5835792.png)



![N-(4-chlorophenyl)-N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5835835.png)
![4,5-dimethyl-2-{[3-(4-methylphenyl)acryloyl]amino}-3-thiophenecarboxamide](/img/structure/B5835836.png)


![N-[2-(4-fluorophenyl)ethyl]-1-propyl-4-piperidinamine](/img/structure/B5835850.png)
![2-[(2,4-dichlorobenzyl)thio]-N-phenylacetamide](/img/structure/B5835853.png)
![{4-[(3,5-dimethoxybenzoyl)amino]phenoxy}acetic acid](/img/structure/B5835860.png)
![ethyl 2-{[3-(4-chlorophenyl)-3-oxo-1-propen-1-yl]amino}benzoate](/img/structure/B5835869.png)